molecular formula C8H10N2O2 B8780176 Methyl 2,4-diaminobenzoate CAS No. 3365-71-7

Methyl 2,4-diaminobenzoate

Cat. No.: B8780176
CAS No.: 3365-71-7
M. Wt: 166.18 g/mol
InChI Key: FWJFNQHPFXHOAC-UHFFFAOYSA-N
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Description

Methyl 2,4-diaminobenzoate (CAS: 36692-49-6) is an aromatic ester derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.17 g/mol . It features two amino groups at the 2- and 4-positions of the benzene ring and a methyl ester moiety at the carboxyl position. This compound is primarily utilized in organic synthesis, particularly in the preparation of dyes, pharmaceutical intermediates, and bioactive derivatives . Its structural flexibility allows for diverse reactivity, including participation in condensation, azo-coupling, and polymerization reactions.

Properties

CAS No.

3365-71-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2,4-diaminobenzoate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,9-10H2,1H3

InChI Key

FWJFNQHPFXHOAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)N

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Aromatic diamines are prone to oxidation, particularly under acidic or basic conditions. For Methyl 2,4-diaminobenzoate:

  • Quinone Formation : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may convert the amino groups to quinone structures. This is common in ortho- and para-diamines due to conjugation stabilization .

  • N-Oxidation : Strong oxidizing agents (e.g., m-chloroperbenzoic acid) could oxidize amino groups to nitroso or nitro derivatives .

Example Reaction:

Methyl 2,4-diaminobenzoateKMnO4,H+Methyl 2,4-dinitrosobenzoate+H2O\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Methyl 2,4-dinitrosobenzoate} + \text{H}_2\text{O}

Reduction Reactions

While reduction is less common for aromatic amines, the ester group may undergo hydrogenolysis:

  • Ester Reduction : Catalytic hydrogenation (H₂/Pd) could reduce the ester to a primary alcohol, forming 2,4-diaminobenzyl alcohol .

  • Selective Amino Reduction : In the presence of nitro groups (if formed during oxidation), selective reduction to amines is possible using Sn/HCl or Fe/HCl .

Substitution Reactions

The amino groups at positions 2 and 4 are strong nucleophiles, enabling:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, protecting the amine during synthesis .

  • Diazotization : Formation of diazonium salts with nitrous acid (HNO₂), enabling coupling reactions to form azo dyes or biaryl compounds .

Ester Hydrolysis

The methyl ester can be hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl reflux yields 2,4-diaminobenzoic acid .

  • Basic Hydrolysis : NaOH/EtOH produces the sodium salt of the acid .

Cyclization Reactions

Diamines often participate in heterocycle synthesis:

  • Benzimidazole Formation : Reaction with aldehydes or ketones under acidic conditions forms benzimidazole derivatives, relevant in medicinal chemistry .

Comparative Reactivity of Diamino Benzoates

CompoundPosition of NH₂ GroupsKey Reactivity Differences
This compound2,4Enhanced para-directing effects for electrophiles.
Methyl 3,4-diaminobenzoate3,4Ortho/para-directing, prone to intramolecular H-bonding.
Methyl 2,5-diaminobenzoate2,5Reduced conjugation between amino groups.

Research Gaps and Limitations

  • No direct experimental data for this compound was found in the provided sources.

  • Predictions are extrapolated from analogs like Methyl 3,4-diaminobenzoate and 2,4-diaminoanisole .

  • Further studies are needed to validate reaction yields, conditions, and mechanistic pathways.

Comparison with Similar Compounds

Ethyl 2,4-Diaminobenzoate (CAS: 196100-87-5)

  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Impact on Properties :
    • Lipophilicity : The ethyl group increases lipophilicity (logP ~1.2 vs. ~0.8 for methyl), enhancing membrane permeability .
    • Solubility : Reduced water solubility compared to the methyl analog due to the larger alkyl chain.
  • Applications: Used in specialty polymer synthesis and as a monomer for UV-absorbing materials .

Methyl 3,4-Diaminobenzoate (CAS: 36692-49-6)

  • Structural Difference: Amino groups at 3- and 4-positions instead of 2- and 4-.
  • Impact on Properties: Electronic Effects: The 3,4-substitution pattern alters electron density distribution, reducing resonance stabilization compared to the 2,4-isomer. Acidity: The 3-amino group exhibits weaker basicity (pKa ~4.5) due to steric hindrance .
  • Applications : Less common in dye chemistry but explored in metal-chelating agents .

4-Aminoanthranilate (2,4-Diaminobenzoic Acid)

  • Structural Difference : Free carboxylic acid instead of a methyl ester.
  • Impact on Properties: Biodegradability: Subject to microbial degradation via oxidative pathways (e.g., by Pseudomonas spp.), producing 4-aminocatechol intermediates . Solubility: Higher aqueous solubility (logS -1.2 vs. -2.1 for methyl ester) due to the ionizable carboxyl group .
  • Applications : Key intermediate in bacterial metabolism and bioremediation studies .

(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS: 222714-37-6)

  • Structural Difference: A chiral 1-aminoethyl group at the 4-position instead of a simple amino group.
  • Impact on Properties :
    • Stereochemistry : The (S)-configuration enables enantioselective interactions, making it relevant in asymmetric catalysis and chiral drug synthesis .
    • Molecular Weight : Higher (179.22 g/mol) due to the additional ethyl group .
  • Applications : Investigated for enantioselective pharmacological activity .

Azo Derivatives (e.g., 2,4-Diaminoazobenzene Hydrochloride)

  • Structural Difference : Incorporates an azo (-N=N-) linkage.
  • Chromophore Activity: The azo group confers strong UV-Vis absorption, making these compounds useful as dyes but less stable under reducing conditions .
  • Applications : Primarily in textile dyes, though regulatory restrictions apply due to toxicity .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Substituent Positions Functional Groups Water Solubility (g/L) Key Applications
Methyl 2,4-diaminobenzoate 166.17 2,4-diamino Methyl ester 2.1 Drug intermediates, dyes
Ethyl 2,4-diaminobenzoate 180.20 2,4-diamino Ethyl ester 1.5 Polymers, UV absorbers
Methyl 3,4-diaminobenzoate 166.17 3,4-diamino Methyl ester 1.8 Metal chelators
4-Aminoanthranilate 152.15 2,4-diamino Carboxylic acid 8.7 Bioremediation
2,4-Diaminoazobenzene HCl 285.74 2,4-diamino + azo Azo + hydrochloride 12.4 Textile dyes (restricted)

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